Cas no 1212376-05-0 ((1R)-2-Chloro-1-(3,4-difluorophenyl)ethan-1-ol)

(1R)-2-Chloro-1-(3,4-difluorophenyl)ethan-1-ol structure
1212376-05-0 structure
Product name:(1R)-2-Chloro-1-(3,4-difluorophenyl)ethan-1-ol
CAS No:1212376-05-0
MF:C8H7ClF2O
MW:192.590388536453
MDL:MFCD09863591
CID:3161234
PubChem ID:25324206

(1R)-2-Chloro-1-(3,4-difluorophenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-2-Chloro-1-(3,4-difluorophenyl)ethan-1-ol
    • (1R)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol
    • (R)-2-Chloro-1-(3,4-difluoro-phenyl)-ethanol
    • Ticagrelor Impurity 149
    • Benzenemethanol, α-(chloromethyl)-3,4-difluoro-, (αR)-
    • (1R)-2-Chloro-1-(3,4-difluorophenyl)-1-ethanol (Ticagrelor Impurity)
    • AKOS017344955
    • 1212376-05-0
    • E82116
    • SCHEMBL15196463
    • AS-82496
    • (1R)-2-chloro-1-(3,4-difluorophenyl)ethanol
    • C8H7ClF2O
    • CS-0168698
    • EN300-87685
    • MDL: MFCD09863591
    • Inchi: InChI=1S/C8H7ClF2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,12H,4H2/t8-/m0/s1
    • InChI Key: RYOLLNVCYSUXCP-QMMMGPOBSA-N
    • SMILES: C1=CC(=C(C=C1C(CCl)O)F)F

Computed Properties

  • Exact Mass: 192.0153489g/mol
  • Monoisotopic Mass: 192.0153489g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 20.2Ų

(1R)-2-Chloro-1-(3,4-difluorophenyl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-87685-10.0g
(1R)-2-chloro-1-(3,4-difluorophenyl)ethan-1-ol
1212376-05-0 95%
10.0g
$3746.0 2023-02-11
eNovation Chemicals LLC
Y1235152-250mg
(1R)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol
1212376-05-0 98%
250mg
$125 2024-06-06
Enamine
EN300-87685-5g
(1R)-2-chloro-1-(3,4-difluorophenyl)ethan-1-ol
1212376-05-0 95%
5g
$2525.0 2023-09-01
Enamine
EN300-87685-10g
(1R)-2-chloro-1-(3,4-difluorophenyl)ethan-1-ol
1212376-05-0 95%
10g
$3746.0 2023-09-01
Key Organics Ltd
AS-82496-250MG
(1R)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol
1212376-05-0 >97%
0.25g
£380.00 2023-06-14
1PlusChem
1P00AAF5-100mg
(1R)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol
1212376-05-0 98%
100mg
$100.00 2023-12-25
eNovation Chemicals LLC
Y1235152-250mg
(1R)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol
1212376-05-0 98%
250mg
$125 2025-02-19
eNovation Chemicals LLC
Y1235152-1g
(1R)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol
1212376-05-0 98%
1g
$175 2024-06-06
Key Organics Ltd
AS-82496-1G
(1R)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol
1212376-05-0 >97%
1g
£687.00 2025-02-08
Key Organics Ltd
AS-82496-0.25g
(1R)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol
1212376-05-0 >97%
0.25g
£308.00 2025-02-08

Additional information on (1R)-2-Chloro-1-(3,4-difluorophenyl)ethan-1-ol

Introduction to (1R)-2-Chloro-1-(3,4-difluorophenyl)ethan-1-ol (CAS No. 1212376-05-0)

(1R-2-Chloro-1-(3,4-difluorophenyl)ethan-1-ol) is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by its Chemical Abstracts Service Number (CAS No. 1212376-05-0), has garnered attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this compound includes a chiral center, which is crucial for its biological activity and specificity.

The 2-Chloro substituent and the 3,4-difluorophenyl group are key features that contribute to the compound's reactivity and interaction with biological targets. These functional groups are often employed in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, enhancing the efficacy and safety of drug candidates. The presence of fluorine atoms, in particular, has been extensively studied for their ability to improve metabolic stability and binding affinity.

In recent years, there has been a growing interest in the development of fluorinated compounds for pharmaceutical applications. The incorporation of fluorine into molecular structures has been shown to enhance drug bioavailability, prolong half-life, and increase resistance to enzymatic degradation. This has led to numerous studies exploring the synthesis and biological evaluation of fluorinated analogs of existing drugs and new molecular entities.

Research on (1R-2-Chloro-1-(3,4-difluorophenyl)ethan-1-ol) has revealed its potential as a building block for more complex drug molecules. The chiral center at the 1-position allows for the creation of enantiomerically pure compounds, which are often required for optimal pharmacological activity. Additionally, the 2-Chloro group provides a versatile handle for further chemical modifications, enabling the synthesis of a wide range of derivatives.

The 3,4-difluorophenyl moiety is particularly noteworthy due to its ability to interact with biological targets in a specific manner. Fluorinated aromatic rings are known to exhibit enhanced binding affinities with proteins and enzymes, making them valuable in the design of potent and selective inhibitors. This property has been exploited in the development of drugs targeting various diseases, including cancer and infectious disorders.

Current research in this area focuses on leveraging computational methods and high-throughput screening techniques to identify novel derivatives of (1R-2-Chloro-1-(3,4-difluorophenyl)ethan-1-ol) with improved pharmacological profiles. Advances in synthetic chemistry have also enabled the efficient preparation of complex fluorinated structures, facilitating their exploration as lead compounds for drug discovery.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structural features make it a valuable intermediate in materials science and agrochemicals. For instance, fluorinated compounds have been investigated for their role in developing advanced materials with enhanced durability and functionality.

In conclusion, (1R-2-Chloro-1-(3,4-difluorophenyl)ethan-1-ol) represents a promising compound with significant potential in pharmaceutical research and development. Its structural features and functional groups offer opportunities for creating novel therapeutic agents with improved efficacy and selectivity. As research continues to uncover new applications for fluorinated compounds, this molecule is likely to play a crucial role in future drug discovery efforts.

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